1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide
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Overview
Description
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide is a member of the 1,3,2,4-dithiadiphosphetane 2,4-disulfides class of compounds. These compounds are organophosphorus, four-membered ring structures containing a P2S2 ring. They are known for their ability to act as sources of dithiophosphine ylides, with Lawesson’s reagent being the most well-known example .
Preparation Methods
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide can be synthesized through various methods. The most commonly used synthetic route involves the electrophilic aromatic substitution reaction of an arene with P4S10 . Another method involves the reaction of a thiol with P4S10, forming a compound similar to the Davy reagent . Industrial production methods often involve the reaction of P4S10 with aryl ethers, such as butoxybenzene and 2-tert-butylanisole, to create more soluble thionation reagents .
Chemical Reactions Analysis
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different phosphorus-sulfur compounds.
Common reagents used in these reactions include alkoxides, phenolates, and alcohols. Major products formed from these reactions include metal-binding agents and insecticides .
Scientific Research Applications
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide has several scientific research applications:
Mechanism of Action
The mechanism by which 1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide exerts its effects involves the reversible generation of dithiophosphine ylides. These ylides are normally attacked at the phosphorus atom by nucleophiles, leading to the formation of new compounds with phosphorus-oxygen bonds . The compound is not active as an acetylcholinesterase inhibitor in mammals or insects, as it tends to undergo metabolic transformations that remove lipophilic side groups or oxidize the compound .
Comparison with Similar Compounds
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Lawesson’s reagent: 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide.
Naphthalen-1,8-diyl 1,3,2,4-dithiadiphosphetane 2,4-disulfide: Formed by the reaction of 1-bromonaphthalene with P4S10.
These compounds share the P2S2 ring structure but differ in their substituents and specific reactivity, making this compound a valuable compound in various chemical applications.
Biological Activity
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide (CAS Number: 1121-81-9) is a member of the organophosphorus compound family. Characterized by its unique P2S2 ring structure, this compound exhibits a variety of biological activities that have garnered interest in medicinal chemistry and agricultural applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C₂H₆P₂S₄
- Molar Mass : 220.28 g/mol
- Density : 1.57 g/cm³
- Boiling Point : 287.7 °C at 760 mmHg
- Flash Point : 127.8 °C
Mechanisms of Biological Activity
1,3,2,4-Dithiadiphosphetane derivatives are known to act as sources of dithiophosphine ylides. These ylides can participate in various nucleophilic and electrophilic reactions. The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through the following mechanisms:
- Nucleophilic Attack : The phosphorus atom in the compound can be attacked by nucleophiles such as alkoxides or phenolates, leading to the formation of new phosphorus-oxygen bonds. This reaction is significant in the development of metal-binding agents and insecticides .
- Inhibition of Acetylcholinesterase : Certain derivatives may act as acetylcholinesterase inhibitors, which can enhance neurotransmission in insects and potentially serve as insecticides .
Insecticides
The potential use of 1,3,2,4-dithiadiphosphetane derivatives as insecticides has been explored. Research indicates that modifications to the compound can enhance its efficacy against pests by improving its stability and reducing water sensitivity .
Medicinal Chemistry
The compound's ability to release hydrogen sulfide (H₂S) has been studied for its therapeutic implications. H₂S is known to play a role in various physiological processes such as vasodilation and neuroprotection . The modulation of H₂S levels could provide a pathway for developing treatments for conditions like hypertension and neurodegenerative diseases.
Case Study 1: Insecticidal Activity
A study demonstrated that derivatives of 1,3,2,4-dithiadiphosphetane showed significant insecticidal properties against specific pest species. The compounds were tested for their effectiveness in disrupting normal neural function through acetylcholinesterase inhibition. Results indicated that certain derivatives exhibited higher potency than traditional insecticides .
Case Study 2: H₂S Donors in Therapeutics
Research published in MDPI highlighted the role of H₂S donors in mediating various biological effects. The study found that derivatives of dithiadiphosphetanes could effectively release H₂S at controlled rates, leading to beneficial effects on vascular function and inflammation reduction .
Summary of Research Findings
Properties
CAS No. |
1121-81-9 |
---|---|
Molecular Formula |
C2H6P2S4 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
2,4-dimethyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane |
InChI |
InChI=1S/C2H6P2S4/c1-3(5)7-4(2,6)8-3/h1-2H3 |
InChI Key |
SOFWBJVIGGPFCD-UHFFFAOYSA-N |
Canonical SMILES |
CP1(=S)SP(=S)(S1)C |
Origin of Product |
United States |
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